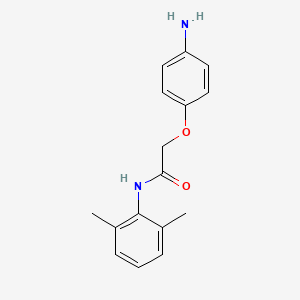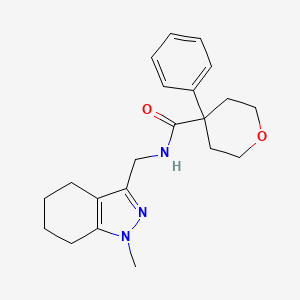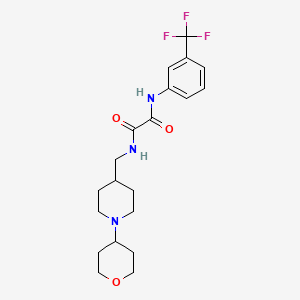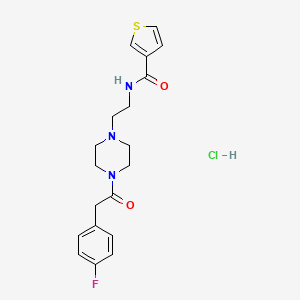
N-(2-(4-(2-(4-fluorophenyl)acetyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperazine derivatives, which are part of the compound’s structure, has been studied extensively . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of the compound is C19H23ClFN3O2S2. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ENT1 and ENT2 .Chemical Reactions Analysis
The compound is part of a series of analogues that have been studied for their structure-activity relationship . The results of the [3H]uridine uptake study showed that the replacement of the naphthalene moiety with the benzene moiety could abolish the inhibitory effects on ENT1 and ENT2 .Aplicaciones Científicas De Investigación
Microwave-assisted Synthesis and Biological Activities
Research indicates that compounds containing piperazine and fluorophenyl groups, similar to the specified compound, have been synthesized through microwave-assisted methods. These compounds, including variations with penicillanic or cephalosporanic acid moieties, have shown antimicrobial, antilipase, and antiurease activities. Such activities suggest their potential application in developing new antimicrobial agents or treatments for conditions involving lipase or urease-related disorders (Başoğlu et al., 2013).
PET Tracers for Serotonin Receptors
Compounds structurally related to the query have been explored as analogs of WAY100635, acting as PET tracers for serotonin 5-HT(1A) receptors. This indicates their potential use in neuroimaging to study neuropsychiatric disorders, demonstrating their value in developing diagnostic tools or exploring the neurochemical basis of mental health conditions (García et al., 2014).
Herbicidal and Cytokinetic Activities
Research on piperazine derivatives incorporating fluorophenyl groups has identified their herbicidal activity against specific plant species and cytokinin-like effects, stimulating specific biochemical responses in plants. This suggests applications in agriculture for weed control or as growth regulators, highlighting the compound's potential utility beyond human health (Stoilkova et al., 2014).
Antimicrobial and Antiviral Activities
Derivatives of piperazine, particularly those doped with certain active moieties, have been studied for their antimicrobial and antiviral activities. These findings suggest their potential in treating infectious diseases or in agricultural contexts to protect crops from viral and bacterial pathogens (Reddy et al., 2013).
Mecanismo De Acción
Target of Action
The primary targets of N-(2-(4-(2-(4-fluorophenyl)acetyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride Similar compounds with piperazine and indole derivatives have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, making them potential targets for this compound .
Mode of Action
The exact mode of action of This compound It’s known that similar compounds interact with their targets, causing changes that lead to their biological effects . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
The specific biochemical pathways affected by This compound Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound It’s noted that the physicochemical properties of similar compounds can be modified to improve their pharmacokinetic profile .
Result of Action
The molecular and cellular effects of This compound Similar compounds have been found to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Propiedades
IUPAC Name |
N-[2-[4-[2-(4-fluorophenyl)acetyl]piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2S.ClH/c20-17-3-1-15(2-4-17)13-18(24)23-10-8-22(9-11-23)7-6-21-19(25)16-5-12-26-14-16;/h1-5,12,14H,6-11,13H2,(H,21,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJIZNWZMUMFEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CSC=C2)C(=O)CC3=CC=C(C=C3)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1R,2R)-2-Hydroxycyclohexyl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2727645.png)

![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N,1-dimethyltriazole-4-carboxamide](/img/structure/B2727647.png)

![(3-Fluoro-4-methoxyphenyl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2727651.png)
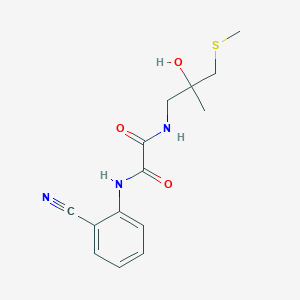
![N-(2,5-difluorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2727654.png)
![1-(9H-Fluoren-9-ylmethoxycarbonyl)spiro[2H-indole-3,1'-cyclopentane]-6-carboxylic acid](/img/structure/B2727655.png)
![Ethyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2727656.png)
